molecular formula C4H12N2 B1329735 Butylhydrazine CAS No. 3530-11-8

Butylhydrazine

Cat. No.: B1329735
CAS No.: 3530-11-8
M. Wt: 88.15 g/mol
InChI Key: XKLVLDXNZDIDKQ-UHFFFAOYSA-N
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Description

Butylhydrazine, also known as 1-Butylhydrazine, is an organic compound with the molecular formula C4H12N2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a butyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique properties as a reducing agent and its ability to form stable complexes with metals .

Scientific Research Applications

Butylhydrazine has a wide range of applications in scientific research:

Safety and Hazards

Butylhydrazine is highly toxic and a strong reducing agent . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butylhydrazine can be synthesized through several methods. One common method involves the reaction of butylamine with hydrazine hydrate under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, this compound is often produced by reacting butyl chloride with hydrazine in the presence of a base such as sodium hydroxide. This method is preferred due to its efficiency and the high yield of the desired product. The reaction is typically conducted in a solvent such as ethanol or methanol to facilitate the mixing of reactants and to control the reaction temperature .

Chemical Reactions Analysis

Types of Reactions: Butylhydrazine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form butylazide or butylamine, depending on the oxidizing agent used.

    Reduction: It acts as a reducing agent in many reactions, reducing compounds such as nitro compounds to amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reactions typically involve halides or other electrophiles under basic conditions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

butylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12N2/c1-2-3-4-6-5/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLVLDXNZDIDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2043822
Record name Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3530-11-8
Record name Butylhydrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003530118
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2043822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUTYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9LHK32292
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine?

A1: The molecular formula of 1,2-dibenzoyl-1-tert-butylhydrazine is C19H22N2O2. []

Q2: What is the molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine?

A2: The molecular weight of 1,2-dibenzoyl-1-tert-butylhydrazine is 310.4 g/mol. []

Q3: What spectroscopic data is available for characterizing butylhydrazine derivatives?

A3: Various spectroscopic techniques have been employed to characterize this compound derivatives, including NMR (1H and 13C), IR spectroscopy, and mass spectrometry. [, ]

Q4: How does 1,2-dibenzoyl-1-tert-butylhydrazine (RH-5849) exert its insecticidal effects?

A4: RH-5849 acts as a nonsteroidal ecdysone agonist, mimicking the action of the molting hormone 20-hydroxyecdysone in insects. This leads to premature molting, disrupting the insect's development and ultimately causing death. [, ]

Q5: What are the downstream effects of RH-5849 on insect cells?

A5: In susceptible insect cells, RH-5849 induces morphological changes, inhibits cell proliferation, and triggers the induction of enzymes like acetylcholinesterase. []

Q6: Are there any non-insecticidal biological activities reported for this compound derivatives?

A6: Certain N-benzoyl-N-tert-butyl-N′-(β-triphenylgermyl)propionylhydrazines, structurally related to butylhydrazines, have shown potential anticancer activities in vitro. []

Q7: How do structural modifications of 1,2-dibenzoyl-1-tert-butylhydrazine analogs impact their larvicidal activity?

A7: Studies on substituted dibenzoyl-1-tert-butylhydrazines have revealed that molecular hydrophobicity and the electron-withdrawing inductive effect of ortho substituents contribute to increased larvicidal activity. Conversely, bulky meta and para substituents decrease activity. []

Q8: Does the substitution pattern on the benzoyl rings of 1,2-dibenzoyl-1-tert-butylhydrazine affect its activity?

A8: Yes, specific disubstitution patterns, particularly 2,3-, 2,5-, and 2,6-disubstitutions on the benzoyl rings, have been shown to reduce larvicidal activity compared to the unsubstituted compound. []

Q9: Is there a relationship between the structure of substituted dibenzoyl-1-tert-butylhydrazines and their binding affinity to the ecdysone receptor?

A9: Research suggests a correlation exists between the structure of these compounds and their binding affinity to the ecdysone receptor. Molecular modeling studies indicate structural similarities between 1,2-dibenzoyl-1-tert-butylhydrazine and 20-hydroxyecdysone, particularly in the π-electronic conjugated area, flexible alkyl group, and strong negative electronic center. []

Q10: What analytical methods are used to determine dislodgeable residues of N-4-chlorobenzoyl-N'-benzoyl-N'-tert-butylhydrazine (RH-0345) from grass?

A10: Liquid chromatography (LC) with UV detection at 260 nm is employed to quantify RH-0345 residues. The method involves washing grass samples with a wetting agent to determine chemically dislodgeable residues and using a dosimeter to measure physically dislodgeable residues. []

Q11: Can terahertz time-domain spectroscopy be used to detect this compound derivatives?

A11: Yes, terahertz time-domain spectroscopy, combined with metamaterials, has demonstrated high sensitivity in detecting this compound and similar compounds, even at low concentrations. []

Q12: What are the toxicological effects of tert-butylhydrazine monohydrochloride in rats?

A12: Repeated dose toxicity studies in rats have shown that tert-butylhydrazine monohydrochloride can cause anemia and spleen abnormalities at higher doses. The LOAEL was determined to be 0.8 mg/kg/day based on hematological changes. []

Q13: What are the carcinogenic effects of 1,1-di-n-butylhydrazine in mice?

A13: Lifetime administration of 1,1-di-n-butylhydrazine in drinking water to mice induced tumors in the lungs, forestomach, and liver, suggesting carcinogenic potential. []

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